1-(3-hydroxyphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a hydroxyl group, an imidazole ring, and a chromeno-pyrrole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the hydroxyl group and the imidazole ring. Common reagents used in these reactions include aldehydes, amines, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. Purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazole ring may result in a saturated imidazole derivative.
Scientific Research Applications
1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The chromeno-pyrrole core may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and an imidazole ring in the chromeno-pyrrole core distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4/c1-15-11-19-20(12-16(15)2)32-24-21(23(19)30)22(17-5-3-6-18(29)13-17)28(25(24)31)9-4-8-27-10-7-26-14-27/h3,5-7,10-14,22,29H,4,8-9H2,1-2H3 |
InChI Key |
XCRHYYBLZPXKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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